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S-adenosyl-L-methionine - 485-80-3

S-adenosyl-L-methionine

Catalog Number: EVT-373179
CAS Number: 485-80-3
Molecular Formula: C15H23N6O5S+
Molecular Weight: 399.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
S-adenosyl-L-methionine zwitterion is a zwitterionic tautomer of S-adenosyl-L-methionine arising from shift of the proton from the carboxy group to the amino group. It has a role as a cofactor. It is a sulfonium compound and an organic cation. It is a tautomer of a S-adenosyl-L-methionine.
Physiologic methyl radical donor involved in enzymatic transmethylation reactions and present in all living organisms. It possesses anti-inflammatory activity and has been used in treatment of chronic liver disease. (From Merck, 11th ed)
S-Adenosylmethionine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
S-Adenosylmethionine is a nutritional supplement that is synthesized from adenosine triphosphate (ATP) and the amino acid methionine by the endogenous essential enzyme methionine adenosyltransferase (MAT), with potential antineoplastic activity. Upon administration, S-adenosylmethionine acts as a methyl donor for various transmethylation reactions. In cancer cells, this agent induces the methylation of tumor promoting genes, reverses DNA hypomethylation, and leads to the suppression of oncogene transcription. This induces apoptosis in and inhibits proliferation of susceptible tumor cells.
S-Adenosyl-L-methionine is a metabolite found in or produced by Saccharomyces cerevisiae.
Source

S-adenosyl-L-methionine is predominantly found in living organisms, particularly in animal tissues, where it is synthesized from L-methionine and adenosine triphosphate by the enzyme methionine adenosyltransferase. It can also be obtained through dietary sources rich in methionine, such as meat, fish, eggs, and dairy products.

Classification

S-adenosyl-L-methionine is classified as a sulfonium compound due to the presence of a positively charged sulfur atom. It is also categorized as a coenzyme because of its role in facilitating biochemical reactions.

Synthesis Analysis

Methods

S-adenosyl-L-methionine can be synthesized through both enzymatic and chemical methods. The enzymatic synthesis typically involves the reaction of L-methionine with adenosine triphosphate in the presence of methionine adenosyltransferase. This process can be enhanced using immobilized enzymes to improve stability and yield.

Technical Details

  1. Enzymatic Synthesis:
    • The reaction occurs under physiological conditions (pH 7.5–8.0) at temperatures ranging from 20°C to 40°C.
    • The use of immobilized methionine adenosyltransferase has been shown to increase operational stability and substrate conversion rates above 95% on a 50-millimolar scale .
  2. Chemical Synthesis:
    • Chemical approaches involve the methylation of S-adenosyl-L-homocysteine using various reagents to produce S-adenosyl-L-methionine with specific stereoselectivity .
Molecular Structure Analysis

Structure

S-adenosyl-L-methionine has a complex molecular structure characterized by an adenosyl group linked to the sulfur atom of L-methionine. Its chemical formula is C_15H_19N_5O_5S. The molecule features a positively charged sulfonium ion, which is crucial for its function as a methyl donor.

Data

  • Molecular Weight: 399.43 g/mol
  • Structural Formula:
C15H19N5O5S\text{C}_{15}\text{H}_{19}\text{N}_{5}\text{O}_{5}\text{S}

This structure allows for the transfer of methyl groups during biochemical reactions.

Chemical Reactions Analysis

Reactions

S-adenosyl-L-methionine participates in numerous biochemical reactions, primarily involving methylation processes:

  1. Methylation of DNA: It donates methyl groups to cytosine residues in DNA, influencing gene expression.
  2. Methylation of Proteins: It modifies amino acids within proteins, affecting their function and interactions.
  3. Lipid Metabolism: It plays a role in synthesizing phosphatidylcholine and other phospholipids.

Technical Details

The methylation reactions typically proceed via nucleophilic attack by the substrate on the electrophilic sulfur atom of S-adenosyl-L-methionine, forming S-adenosylhomocysteine as a byproduct.

Mechanism of Action

Process

The mechanism by which S-adenosyl-L-methionine exerts its effects involves its role as a methyl donor in various biochemical pathways:

  1. Methyl Transfer: The positively charged sulfur atom facilitates the transfer of a methyl group to nucleophilic sites on target molecules.
  2. Regulation of Gene Expression: By modifying DNA and histones, S-adenosyl-L-methionine can influence chromatin structure and gene transcription.

Data

Studies have shown that elevated levels of S-adenosyl-L-methionine can enhance DNA methylation patterns associated with gene silencing .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Soluble in water
  • Stability: Sensitive to heat and light; should be stored at low temperatures to maintain integrity.

Chemical Properties

  • pH Stability: Stable at neutral pH but can degrade under acidic or basic conditions.
  • Reactivity: Highly reactive due to the presence of the sulfonium ion; readily participates in nucleophilic substitution reactions.

Relevant analyses indicate that proper storage conditions are essential for maintaining the stability and activity of S-adenosyl-L-methionine preparations.

Applications

Scientific Uses

S-adenosyl-L-methionine has several important applications in scientific research and medicine:

  1. Therapeutic Agent: Used clinically for treating liver diseases, depression, and osteoarthritis due to its role in promoting cellular health and function.
  2. Biochemical Research: Serves as a critical substrate for studying methylation processes in epigenetics and gene regulation.
  3. Supplementation: Often included in dietary supplements aimed at improving mood and cognitive function.
Structural Biochemistry of S-adenosyl-L-methionine (SAM)

Molecular Architecture of SAM

Sulfonium Ion Geometry and Charge Distribution

S-adenosyl-L-methionine (SAM) features a sulfonium ion (–S⁺(CH₃)–) formed by the union of methionine's sulfur atom with adenosine's 5' carbon. This sulfonium center adopts a distorted pyramidal geometry with bond angles of ~100°–105° (compared to 109.5° in tetrahedral carbon), resulting in significant charge asymmetry [1] [3]. The positive charge is delocalized across the sulfur and its three substituents:

  • Methyl group (–CH₃)
  • 5'-Deoxyadenosyl moiety
  • 2-Aminobutyryl side chain

Electrostatic potential mapping reveals the highest positive charge density near the methyl group, making it the primary target for methyltransferases. Quantum mechanical calculations indicate a stabilization energy of 4.5 kcal/mol from cation-π interactions between the sulfonium and aromatic residues (e.g., Phe7/Phe223 in AdoMetDC) [9]. This charge distribution underpins SAM's reactivity as a methyl donor.

Table 1: Sulfonium Ion Characteristics in SAM

PropertyValue/DescriptionFunctional Implication
Bond angles100°–105°Steric strain enhances reactivity
Charge distributionLocalized near methyl groupDirects nucleophilic attack
Stabilization energy4.5 kcal/mol (via cation-π interactions)Binds aromatic protein pockets

Conformational Dynamics in Aqueous Solutions

In aqueous environments, SAM exhibits dynamic conformational flexibility driven by:

  • Glycosidic bond rotation: Adopts syn (0°–90°) or anti (180°–270°) conformations. NMR studies show the anti conformation predominates (70%–80% occupancy) in solution due to reduced steric clash between adenine and ribose [4].
  • Sulfonium stereochemistry: Spontaneous pyramidal inversion generates two epimers, (–)-SAM and (+)-SAM, which interconvert rapidly at physiological pH [1].
  • Backbone flexibility: The methionine linker allows rotation around Cα–Cβ and Cβ–S bonds, sampling extended or folded states. Molecular dynamics simulations reveal three dominant conformational clusters with RMSD variations up to 3.5 Å [4].

These dynamics enable SAM to adapt to diverse binding pockets while retaining core recognition elements.

SAM-Binding Protein Structural Motifs

Rossmann Fold Methyltransferase Superfamily Variations

80% of SAM-dependent methyltransferases (MTases) use a Rossmann fold for SAM binding, characterized by a 7-stranded β-sheet flanked by α-helices. Key variations include:

  • Class I: Canonical βαβ fold with conserved GxGxG motif for adenosine binding.
  • Class III: Modified Rossmann fold with insertion domains that position substrates (e.g., DNA in DNMT1) [1] [4].
  • Knotted MTases: Unique deep-trefoil knots (e.g., TrmD) that compress the SAM-binding site, forcing a bent SAM conformation (SD-O4'-N9 angle <120°) versus extended forms (SD-O4'-N9 >140°) in unknotted MTases [4].

Table 2: SAM-Binding Structural Motifs in Proteins

Motif TypeRepresentative EnzymesSAM ConformationKey Recognition Features
Class I RossmannGNMT, PEMTExtendedGxGxG motif, Glu/Asp for ribose H-bonding
Knotted MTasesTrmD, Mtq2BentKnot core residues, adenine-binding loop
Non-RossmannRadical SAM enzymesLinear[4Fe-4S] cluster, CxxxCxxC motif

Non-Rossmann Fold SAM Recognition Domains

Non-canonical SAM-binding domains include:

  • Radical SAM enzymes: Employ a [4Fe-4S] cluster coordinated by a CxxxCxxC motif. SAM binds iron to generate 5'-deoxyadenosyl radicals for reactions like DNA repair [1] [8].
  • Pseudoknot riboswitches: LL-type folds (e.g., SAH riboswitch) where SAM/SAH binds at helix junctions via reversed Hoogsteen pairing with conserved uracil [6] [7].
  • SAM-dependent ubiquitin ligases: Use β-sheet scaffolds lacking Rossmann topology (e.g., CblB) [8].

These domains achieve SAM specificity without conserved folds, relying on electrostatic complementarity and base stacking.

Ligand-Protein Interaction Analysis

Conserved Hydrogen-Bonding Networks in SAM-Binding Pockets

SAM recognition universally involves:

  • Adenine anchoring: N1, N6, and N7 form H-bonds with backbone carbonyls (e.g., Leu100 in human DNMT1) and side chains (e.g., Glu118 in TrmD) [4] [10].
  • Ribose coordination: 2'-OH and 3'-OH H-bond to acidic residues (Asp/ Glu) in 92% of Rossmann MTases [4].
  • Methionine backbone: The α-carboxylate and α-amine form salt bridges with Arg/Lys (e.g., Arg158 in murine RNMT) [10].

PLIP interaction profiling of 3POZ (EGFR-SAM complex) reveals:

  • 4 hydrogen bonds to adenine and ribose
  • 1 salt bridge to the methionine carboxylate
  • Cation-π stacking between sulfonium and Phe723 [10].

Structural Basis for SAM vs SAH Discrimination

Enzymes achieve 100–1000-fold selectivity for SAM over SAH via:

  • Electrostatic sensing: Rossmann MTases position carbonyl oxygens (e.g., SAM-I riboswitch) within 3.5 Å of the sulfonium, disfavoring SAH's neutral sulfur [6] [7].
  • Steric exclusion: Knotted MTases (e.g., TrmD) have compact pockets where SAH's missing methyl group creates a 3.0 Å cavity, reducing affinity by ∆G ≥2 kcal/mol [4].
  • Water-mediated discrimination: SAH riboswitches use a hydrophobic wedge to exclude SAM's methyl group while accommodating SAH's larger van der Waals surface [7].

In contrast, SAM/SAH-bispecific riboswitches exhibit shallow binding grooves with minimal contacts to the sulfonium, enabling dual recognition [6].

Compound Names Mentioned: S-adenosyl-L-methionine (SAM), S-adenosylhomocysteine (SAH), 5'-deoxy-5′-dimethylthioadenosine, 5'-deoxy-5′-(N-dimethyl)amino-8-methyl adenosine.

Properties

CAS Number

485-80-3

Product Name

S-adenosyl-L-methionine

IUPAC Name

(2S)-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]-2-azaniumylbutanoate

Molecular Formula

C15H23N6O5S+

Molecular Weight

399.4 g/mol

InChI

InChI=1S/C15H22N6O5S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25)/p+1/t7-,8+,10+,11+,14+,27?/m0/s1

InChI Key

MEFKEPWMEQBLKI-AIRLBKTGSA-O

SMILES

C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Synonyms

Ademetionine
AdoMet
FO 1561
FO-1561
FO1561
Gumbaral
S Adenosyl L Methionine
S Adenosylmethionine
S Adenosylmethionine Sulfate Tosylate
S Amet
S-Adenosyl-L-Methionine
S-Adenosylmethionine
S-Adenosylmethionine Sulfate Tosylate
SAM-e
Samy

Canonical SMILES

C[S+](CCC(C(=O)[O-])[NH3+])CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Isomeric SMILES

C[S+](CC[C@@H](C(=O)[O-])[NH3+])C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O

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